N-allyl-3-(2-chloro-6-fluorophenyl)acrylamide
Overview
Description
N-allyl-3-(2-chloro-6-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C12H11ClFNO and its molecular weight is 239.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.0513198 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protein and Nucleic Acid Research
Acrylamide plays a crucial role in biochemistry, particularly in the study of proteins and nucleic acids. Its efficiency as a quencher of tryptophanyl fluorescence is utilized to understand the degree of exposure of tryptophan residues in proteins. This application is significant for monitoring protein conformational changes and inhibitor binding to enzymes, offering a kinetic measure of residue exposure in proteins (Eftink & Ghiron, 1976). Additionally, acrylamide is essential in electrophoresis for separating proteins and nucleic acids, a technique widely used in molecular biology and genetic research (Bonner & Laskey, 1974).
Environmental and Safety Studies
Research into the safety and environmental impact of acrylamide has been extensive due to its widespread industrial use and presence in processed foods. Studies focus on its formation, biochemistry, and effects on human health, aiming to develop better food processing methods to decrease acrylamide content in the diet and understand its potential health risks (Friedman, 2003).
Polymer and Material Science
Acrylamide-based polymers find applications in several industrial processes, including wastewater treatment, soil conditioning, and as supports for protein electrophoresis. Novel water-soluble copolymers based on acrylamide and β-cyclodextrin have shown improved properties over traditional polyacrylamide, such as temperature-tolerance, shear-tolerance, and enhanced oil recovery capabilities (Liu et al., 2013).
Analytical Chemistry and Sensing
In analytical chemistry, acrylamide derivatives have been employed for the development of fluorescence sensors and solid-phase extraction materials. For instance, a fluorescence sensor for detecting water in organic solvents has been developed using a copolymerized form of acrylamide, showcasing its utility in precise and sensitive chemical analysis (Niu et al., 2007).
Corrosion Inhibition
Acrylamide derivatives have also been studied for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting metals like copper from corrosion in acidic environments. This application underscores the versatility of acrylamide derivatives in industrial maintenance and material science (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-prop-2-enylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c1-2-8-15-12(16)7-6-9-10(13)4-3-5-11(9)14/h2-7H,1,8H2,(H,15,16)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOBFQXUOJBEGX-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C=CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C=C/C1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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